Nigakinone

Vue d'ensemble

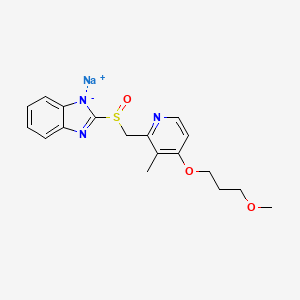

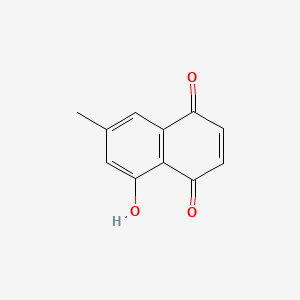

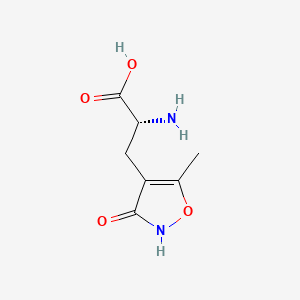

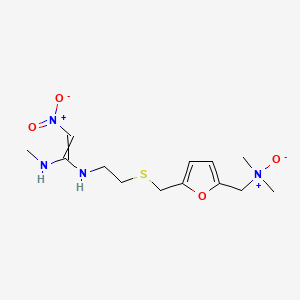

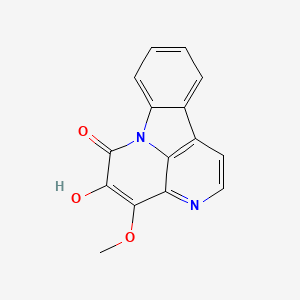

Description

La nigakinone est un alcaloïde naturel que l’on trouve dans la plante Picrasma quassioides. Elle est connue pour ses activités pharmacologiques significatives, notamment ses propriétés anti-inflammatoires et antimicrobiennes. Le composé a une formule moléculaire de C15H10N2O3 et une masse moléculaire de 266,25 g/mol .

Applications De Recherche Scientifique

La nigakinone a un large éventail d’applications en recherche scientifique :

Chimie : Utilisée comme composé de référence dans l’étude des alcaloïdes et de leurs dérivés.

Biologie : Investigée pour son rôle dans la modulation des voies biologiques, en particulier celles impliquées dans l’inflammation et les infections microbiennes.

Médecine : Explorée pour ses effets thérapeutiques potentiels dans le traitement de conditions telles que la rectocolite hémorragique et d’autres maladies inflammatoires.

Mécanisme D'action

La nigakinone exerce ses effets par le biais de plusieurs cibles et voies moléculaires :

Récepteur X des farnésols (FXR) : La this compound active le FXR, qui joue un rôle crucial dans l’homéostasie des acides biliaires et la régulation de l’inflammation.

Voie de signalisation contenant le domaine d’oligomérisation de liaison aux nucléotides, les répétitions riches en leucine et le domaine de Pyrin 3 (NLRP3) : La this compound inhibe l’activation de l’inflammasome NLRP3, réduisant ainsi l’inflammation.

Hydroxylase et transporteurs du cholestérol : La this compound régule le métabolisme du cholestérol en contrôlant l’activité de l’hydroxylase et des transporteurs du cholestérol.

Analyse Biochimique

Biochemical Properties

Nigakinone plays a crucial role in biochemical reactions, particularly in the regulation of bile acid (BA) metabolism . It interacts with key enzymes and proteins, such as the farnesoid X receptor (FXR), which is a controller of BA homeostasis and inflammation . The nature of these interactions involves the modulation of cholesterol hydroxylase and transport proteins mediated by FXR, leading to a reduction in BA accumulation in the colon .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by controlling the activation of the NLRP3 inflammasome, which is involved in the inflammatory response . This compound also impacts cell signaling pathways, particularly the FXR/NLRP3 signaling pathway, and affects gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It binds to the FXR, potentially acting as an agonist . This binding interaction leads to the activation of FXR, which in turn modulates the expression of genes involved in BA metabolism .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to alleviate symptoms of dextran sulfate sodium (DSS)-induced colitis in laboratory settings . This includes the reduction of excessive inflammatory responses triggered by NLRP3 activation and the mitigation of damage to the intestinal mucosal barrier .

Metabolic Pathways

This compound is involved in the metabolic pathway of BA. It interacts with enzymes and cofactors, including cholesterol hydroxylase and transport proteins, which are mediated by FXR . This interaction leads to the regulation of BA metabolism and a reduction in BA accumulation in the colon .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La nigakinone peut être synthétisée par le biais de diverses réactions chimiques impliquant la matière de départ, la 5-hydroxy-4-méthoxycanthin-6-one. La synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base de la this compound est formée par une série de réactions de cyclisation.

Modifications du groupe fonctionnel : Les groupes hydroxyle et méthoxy sont introduits par des modifications sélectives des groupes fonctionnels.

Méthodes de production industrielle : La production industrielle de la this compound implique l’extraction du composé à partir de Picrasma quassioides en utilisant des solvants comme l’éthanol ou le méthanol. L’extrait est ensuite purifié à l’aide de techniques telles que la chromatographie liquide haute performance (CLHP) pour isoler la this compound .

Analyse Des Réactions Chimiques

Types de réactions : La nigakinone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des dérivés de quinone.

Réduction : La réduction de la this compound peut conduire à la formation de dérivés dihydro.

Substitution : La this compound peut subir des réactions de substitution, en particulier aux positions hydroxyle et méthoxy.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les agents alkylants.

Principaux produits :

Oxydation : Dérivés de quinone.

Réduction : Dérivés dihydro.

Substitution : Divers dérivés substitués de la this compound.

Comparaison Avec Des Composés Similaires

La nigakinone est unique parmi les alcaloïdes en raison de sa structure spécifique et de ses activités pharmacologiques. Des composés similaires comprennent :

Méthylthis compound : Un dérivé méthylé de la this compound possédant des propriétés antimicrobiennes similaires.

Acide β-carboline-1-carboxylique : Un autre alcaloïde que l’on trouve dans Picrasma quassioides qui possède une activité antimicrobienne.

Picrasidine S : Un alcaloïde ayant des effets antimicrobiens notables contre Escherichia coli.

La this compound se distingue par ses puissants effets anti-inflammatoires et sa capacité à moduler plusieurs voies biologiques, ce qui en fait un composé précieux à la fois pour la recherche et les applications thérapeutiques.

Propriétés

IUPAC Name |

3-hydroxy-4-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3/c1-20-14-11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(19)13(14)18/h2-7,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFKZUOYIFDMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18110-86-6 | |

| Record name | 4-Methoxy-5-hydroxycanthin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18110-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nigakinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018110866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIGAKINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7E73434D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Nigakinone interact with its target to produce its anti-inflammatory effects in ulcerative colitis?

A1: this compound appears to exert its beneficial effects by targeting two key pathways: the Farnesoid X receptor (FXR) and the nucleotide-binding oligomerization domain, leucine-rich repeat, and pyrin domain-containing 3 (NLRP3) signaling pathway. [] this compound directly interacts with FXR, acting as an agonist. [] This activation subsequently regulates bile acid (BA) metabolism, reducing BA accumulation in the colon, which is often dysregulated in ulcerative colitis. [] Additionally, this compound suppresses the activation of the NLRP3 inflammasome, a critical component of the inflammatory response in ulcerative colitis. [] This combined modulation of FXR and NLRP3 signaling contributes to its anti-inflammatory and therapeutic effects. []

Q2: What is the structural characterization of this compound?

A2: this compound is an alkaloid, specifically a furoquinoline alkaloid. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. [] While the provided abstracts don't delve into detailed spectroscopic data, structural elucidation likely involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). []

Q3: Can you elaborate on the application of this compound in traditional medicine and its potential in modern therapeutic settings?

A3: this compound is a major active compound found in Picrasma quassioides (D. Don) Benn., a plant extensively used in Traditional Chinese Medicine. [, , ] Traditionally, it has been utilized for its anti-hypertensive properties. [] Modern research suggests its potential therapeutic application in ulcerative colitis by regulating bile acid metabolism and inflammatory pathways. [] Further research is necessary to explore its efficacy and safety profile for broader clinical applications.

Q4: What are the current methods for extracting and purifying this compound?

A4: Extraction techniques like Ultrasonic Microwave-Assisted Extraction (UMAE) coupled with High-Speed Counter-Current Chromatography (HSCCC) have proven effective in isolating this compound from Picrasma quassioides. [] This method allows for a relatively fast and efficient purification process, yielding high-purity this compound suitable for further research and potential pharmaceutical applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.